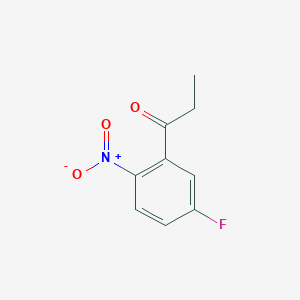
1-(5-Fluoro-2-nitrophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H8FNO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(5-Fluoro-2-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the nitration of 5-fluoroacetophenone followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitro group onto the phenyl ring, while the Friedel-Crafts acylation attaches the propanone moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and acylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoro-2-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products
Reduction: The major product is 1-(5-fluoro-2-aminophenyl)propan-1-one.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 1-(5-methoxy-2-nitrophenyl)propan-1-one.
Oxidation: The major product is 1-(5-fluoro-2-nitrophenyl)propanoic acid.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-nitrophenyl)propan-1-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Fluoro-2-nitrophenyl)propan-1-one
- 1-(5-Fluoro-2-nitrophenyl)propan-2-one
- 1-(2-Nitrophenyl)propan-1-one
Uniqueness
1-(5-Fluoro-2-nitrophenyl)propan-1-one is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C9H8FNO3 |
|---|---|
Peso molecular |
197.16 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H8FNO3/c1-2-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 |
Clave InChI |
QVRDHUNRRQAHAT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069849.png)

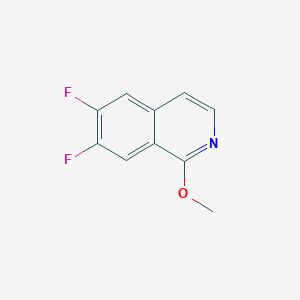
![5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15069873.png)

![3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069891.png)
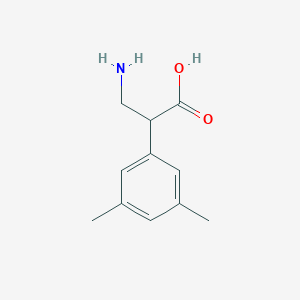

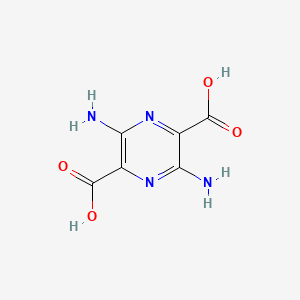
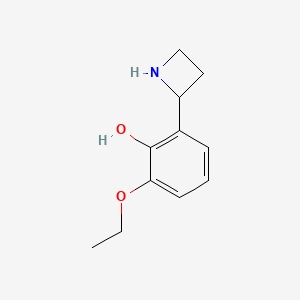
![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)

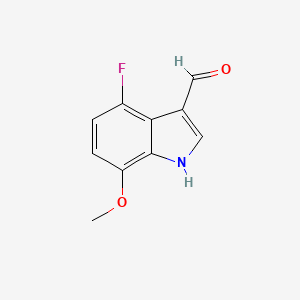
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
